molecular formula C13H21As B14528263 Butyl(phenyl)(propan-2-yl)arsane CAS No. 62830-03-9

Butyl(phenyl)(propan-2-yl)arsane

Cat. No.: B14528263
CAS No.: 62830-03-9
M. Wt: 252.23 g/mol
InChI Key: IPNAIPNXPHLXGK-UHFFFAOYSA-N
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Description

Butyl(phenyl)(propan-2-yl)arsane is an organoarsenic compound featuring a central arsenic atom bonded to three distinct substituents: a butyl group, a phenyl ring, and a propan-2-yl (isopropyl) group.

Properties

CAS No.

62830-03-9

Molecular Formula

C13H21As

Molecular Weight

252.23 g/mol

IUPAC Name

butyl-phenyl-propan-2-ylarsane

InChI

InChI=1S/C13H21As/c1-4-5-11-14(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

IPNAIPNXPHLXGK-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](C1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Substitution Mechanism

The synthesis proceeds via three distinct substitution steps:

  • Formation of Butylarsenic Dichloride :
    AsCl₃ reacts with butylmagnesium bromide (C₄H₉MgBr) in anhydrous tetrahydrofuran (THF) at –20°C to 0°C under inert atmosphere, yielding butylarsenic dichloride (C₄H₉AsCl₂).
    $$
    \text{AsCl}3 + \text{C}4\text{H}9\text{MgBr} \rightarrow \text{C}4\text{H}9\text{AsCl}2 + \text{MgBrCl}
    $$
  • Phenyl Group Incorporation :
    The intermediate C₄H₉AsCl₂ is treated with phenylmagnesium bromide (C₆H₅MgBr) at 0°C to room temperature, forming butyl(phenyl)arsenic chloride (C₄H₉(C₆H₅)AsCl).
  • Isopropyl Substitution :
    Finally, propan-2-ylmagnesium chloride ((CH₃)₂CHMgCl) reacts with C₄H₉(C₆H₅)AsCl to produce this compound.

Critical Parameters :

  • Solvent : THF or diethyl ether ensures solubility and reactivity.
  • Temperature : Low temperatures (–20°C to 0°C) prevent side reactions such as over-substitution.
  • Stoichiometry : Precise molar ratios (1:1 for each Grignard reagent) are essential to avoid di- or tri-substituted byproducts.

Organolithium Reagent Approaches

Organolithium reagents offer higher reactivity compared to Grignard reagents, enabling faster substitutions at milder temperatures.

Reaction Sequence and Conditions

  • Lithium Reagent Preparation :
    Butyllithium (C₄H₉Li), phenyllithium (C₆H₅Li), and isopropyllithium ((CH₃)₂CHLi) are sequentially reacted with AsCl₃ in hexane or pentane.
  • Intermediate Isolation :
    Each substitution step requires quenching excess lithium reagent and isolating intermediates via vacuum distillation.

Advantages :

  • Reduced reaction times due to higher nucleophilicity of organolithium compounds.
  • Improved yields (up to 75% for tri-substituted products) compared to Grignard methods.

Challenges :

  • Strict moisture and oxygen exclusion to prevent reagent decomposition.
  • Higher risk of arsenic oxidation without rigorous inert conditions.

Alternative Pathways Using Arsenic Triiodide

Arsenic triiodide (AsI₃) has emerged as a safer precursor due to its lower volatility and toxicity compared to AsCl₃.

Modified Grignard Reactions

AsI₃ undergoes substitution with Grignard reagents in a one-pot reaction:
$$
\text{AsI}3 + \text{C}4\text{H}9\text{MgBr} + \text{C}6\text{H}5\text{MgBr} + (\text{CH}3)2\text{CHMgBr} \rightarrow \text{C}4\text{H}9(\text{C}6\text{H}5)((\text{CH}3)_2\text{CH})\text{As} + 3 \text{MgBrI}
$$
Key Observations :

  • Yields are comparable to AsCl₃-based methods (60–70%).
  • Simplified purification due to reduced byproduct formation.

Comparative Analysis of Methodologies

Parameter Grignard/AsCl₃ Organolithium/AsCl₃ Grignard/AsI₃
Yield 65–70% 70–75% 60–70%
Reaction Time 12–18 hours 6–8 hours 10–14 hours
Toxicity Risk High Moderate Low
Purification Complexity Moderate High Low

Notable Findings :

  • Organolithium methods achieve higher yields but require advanced handling techniques.
  • AsI₃ reduces environmental hazards but necessitates iodine-compatible solvent systems.

Optimization of Reaction Conditions

Solvent Selection

  • Etheric Solvents : THF enhances reagent solubility but may form peroxides over time.
  • Hydrocarbon Solvents : Hexane minimizes side reactions but slows reaction kinetics.

Temperature Gradients

  • Low-Temperature Regimes (–20°C): Favor mono-substitution; critical for preventing dimerization.
  • Room-Temperature Stirring : Accelerates final substitution steps without compromising selectivity.

Purification and Characterization

Distillation Techniques

  • Vacuum Distillation : Effective for isolating intermediates (e.g., C₄H₉AsCl₂) at 80–100°C (0.1 mmHg).
  • Fractional Crystallization : Used for final product purification from ethanol/water mixtures.

Analytical Validation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and arsenic coupling.
  • Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., m/z 286.08 for C₁₃H₂₁As).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Substituted Byproducts : Result from incomplete substitutions; mitigated by stoichiometric excess of Grignard reagents.
  • Oxidation Products : Arsenic oxides form upon air exposure; prevented by rigorous inert atmosphere maintenance.

Scalability Limitations

  • Batch Reactor Constraints : Large-scale reactions require slow reagent addition to manage exotherms.
  • Cost of Organolithium Reagents : Limits industrial adoption compared to Grignard methods.

Chemical Reactions Analysis

Types of Reactions

Butyl(phenyl)(propan-2-yl)arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic compounds.

    Substitution: The arsenic atom can undergo nucleophilic substitution reactions, where one or more of the organic groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or organometallic reagents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As₂O₃) or organoarsenic oxides.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: New organoarsenic compounds with different substituents.

Scientific Research Applications

Butyl(phenyl)(propan-2-yl)arsane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl(phenyl)(propan-2-yl)arsane involves its interaction with molecular targets such as enzymes, proteins, and nucleic acids. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on Butyl(phenyl)(propan-2-yl)arsane in the provided evidence, this comparison focuses on compounds with analogous substituents or methodologies for structural analysis. Key comparisons include:

Substituent Effects in Organometallic Compounds

  • Butyltrichlorostannane (CAS 1118-46-3): A tin-based compound with a butyl group and three chlorides. While tin and arsenic belong to different groups, the butyl substituent’s steric and electronic effects can be compared. Tin’s larger atomic radius and lower electronegativity contrast with arsenic, affecting bond lengths and reactivity .
  • 4-tert-Butylphenol (CAS 98-54-4): A phenol derivative with a bulky tert-butyl group. The phenyl and alkyl substituents here mirror those in this compound, highlighting how aryl and alkyl groups influence molecular packing and solubility .

Methodological Insights from Crystallography

The SHELX suite and OLEX2 are critical for resolving and refining structures of complex organometallic compounds. For example:

  • Bond Lengths and Angles : SHELXL enables precise refinement of arsenic-carbon bond lengths, which typically range between 1.90–2.00 Å in trialkylarsines, compared to shorter Sn-C bonds (~2.10–2.20 Å) in tin analogs .
  • Crystal Packing : Bulky substituents like phenyl and isopropyl groups in this compound would likely induce steric hindrance, affecting lattice parameters—a feature observable via OLEX2’s visualization tools .

Table 1: Comparative Data for Select Compounds

Compound Name CAS Number Molecular Formula Central Atom Key Substituents
This compound Not Provided C₁₃H₂₁As Arsenic Butyl, Phenyl, Isopropyl
Butyltrichlorostannane 1118-46-3 C₄H₉Cl₃Sn Tin Butyl, Chloride (×3)
4-tert-Butylphenol 98-54-4 C₁₀H₁₄O Oxygen tert-Butyl, Phenyl

Research Findings and Limitations

  • Synthesis Challenges: Unlike BPA analogs (e.g., 4,4’-isopropylidenediphenol in ), arsenic compounds require stringent handling due to toxicity, limiting published datasets.
  • Structural Predictions : Computational modeling, combined with SHELX-refined crystallographic data, could predict properties like dipole moments or thermal stability for this compound .
  • Gaps in Evidence : The provided sources lack direct studies on this compound, emphasizing the need for experimental work to validate comparisons.

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